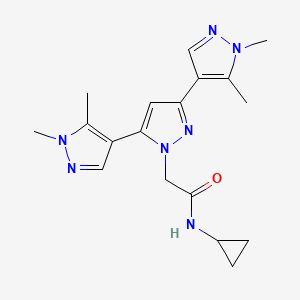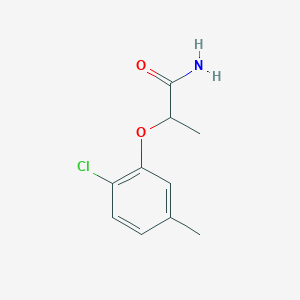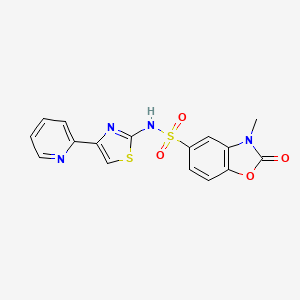![molecular formula C15H18N4O3 B4791218 N-1,3-benzodioxol-5-yl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4791218.png)
N-1,3-benzodioxol-5-yl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea, commonly known as BMK-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMK-1 is a urea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of BMK-1 is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. BMK-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BMK-1 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. BMK-1 has also been shown to have antifungal activity against Candida albicans. In addition, BMK-1 has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer and lung cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BMK-1 has several advantages for use in lab experiments. It has a high degree of purity and stability, making it easy to handle and store. BMK-1 is also relatively inexpensive to produce, making it an attractive option for researchers on a budget. However, there are also limitations to the use of BMK-1 in lab experiments. Its complex synthesis method and low solubility in water can make it difficult to work with, and its potential toxicity must be taken into account when conducting experiments.
Zukünftige Richtungen
There are several future directions for the study of BMK-1. One area of research is the development of BMK-1 as a drug delivery system. Another area of research is the investigation of the potential use of BMK-1 in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of BMK-1 and its potential side effects.
Wissenschaftliche Forschungsanwendungen
BMK-1 has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, antifungal, and antitumor properties. BMK-1 has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-ethyl-3-methylpyrazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-3-19-8-11(10(2)18-19)7-16-15(20)17-12-4-5-13-14(6-12)22-9-21-13/h4-6,8H,3,7,9H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENXOJCZOYOQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-bromo-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4791160.png)
![N-(2-chloro-3-pyridinyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4791165.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4791180.png)
![(5-fluoro-2-methoxyphenyl){1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4791187.png)
![2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4791193.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4791207.png)
malonate](/img/structure/B4791221.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4791229.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4791234.png)
![2-(4-chlorophenyl)-N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide](/img/structure/B4791240.png)
![ethyl 1-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4791254.png)
